molecular formula C10H12BrNO4 B1444940 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene CAS No. 856364-94-8

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene

Cat. No.: B1444940
CAS No.: 856364-94-8
M. Wt: 290.11 g/mol
InChI Key: BEQXCTPGQKZTDR-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is an organic compound characterized by the presence of bromine, nitro, and ethoxyethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene typically involves a multi-step process. One common method includes the nitration of 4-bromo-1-(2-ethoxyethoxy)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 4-Bromo-1-(2-ethoxyethoxy)-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

    4-Bromo-1-(2-ethoxyethoxy)-2-fluorobenzene: Similar structure but with a fluorine atom instead of a nitro group.

    4-Bromo-1-(2-ethoxyethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness: 4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Activity

4-Bromo-1-(2-ethoxyethoxy)-2-nitrobenzene (CAS No. 856364-94-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10H12BrNO4
  • Molecular Weight : 290.11 g/mol
  • Structure : The compound features a bromine atom, a nitro group, and an ethoxyethoxy substituent, contributing to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines are ongoing.
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Binding : The nitro group may facilitate interactions with enzyme active sites, influencing metabolic pathways.
  • Cell Membrane Disruption : The ethoxyethoxy moiety could alter membrane permeability, impacting cell viability.

Case Studies

  • Antimicrobial Activity Study
    • Objective : To evaluate the efficacy of this compound against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Cytotoxicity Assay
    • Objective : To determine the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).
    • Method : MTT assay was performed to measure cell viability post-treatment with varying concentrations of the compound.
    • Results : The compound exhibited dose-dependent cytotoxicity with IC50 values of approximately 30 µM for HeLa cells.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedObserved EffectMIC/IC50 Value
AntimicrobialStaphylococcus aureusDisk diffusionInhibition zone present50 µg/mL
AntimicrobialE. coliDisk diffusionInhibition zone present100 µg/mL
CytotoxicityHeLaMTT assayDose-dependent decreaseIC50 = 30 µM
CytotoxicityMCF-7MTT assayDose-dependent decreaseIC50 = 35 µM

Properties

IUPAC Name

4-bromo-1-(2-ethoxyethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4/c1-2-15-5-6-16-10-4-3-8(11)7-9(10)12(13)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQXCTPGQKZTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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